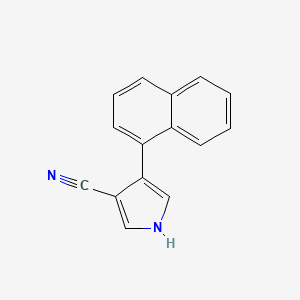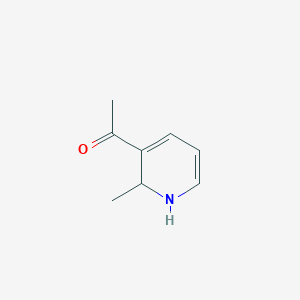
4-(1-Naphthalenyl)-1h-pyrrole-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-Naphthalenyl)-1h-pyrrole-3-carbonitrile is an organic compound that belongs to the class of naphthoylpyrroles This compound is characterized by the presence of a naphthalene ring attached to a pyrrole ring, with a cyano group at the 3-position of the pyrrole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Naphthalenyl)-1h-pyrrole-3-carbonitrile typically involves the reaction of 1-naphthaldehyde with pyrrole-3-carbonitrile under specific conditions. One common method includes the use of a Lewis acid catalyst, such as aluminum chloride, to facilitate the reaction. The reaction is usually carried out in an inert solvent like dichloromethane at a controlled temperature to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
4-(1-Naphthalenyl)-1h-pyrrole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of naphthoylpyrrole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced pyrrole derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the naphthalene ring, using reagents like halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Naphthoylpyrrole derivatives with additional oxygen-containing functional groups.
Reduction: Reduced pyrrole derivatives with hydrogenated naphthalene rings.
Substitution: Halogenated or nitro-substituted naphthoylpyrrole compounds.
Wissenschaftliche Forschungsanwendungen
4-(1-Naphthalenyl)-1h-pyrrole-3-carbonitrile has garnered significant attention in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of 4-(1-Naphthalenyl)-1h-pyrrole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
4-(1-Naphthalenyl)-1h-pyrrole-3-carbonitrile can be compared with other similar compounds, such as naphthoylindoles and naphthoylpyrroles. These compounds share structural similarities but differ in their functional groups and specific chemical properties. For example:
Naphthoylindoles: Compounds like 1-(1-naphthoyl)-indole have a similar naphthalene ring but are attached to an indole ring instead of a pyrrole ring.
Naphthoylpyrroles: Other naphthoylpyrrole derivatives may have different substituents on the pyrrole ring, leading to variations in their chemical reactivity and biological activities.
The uniqueness of this compound lies in its specific combination of a naphthalene ring with a pyrrole ring and a cyano group, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C15H10N2 |
|---|---|
Molekulargewicht |
218.25 g/mol |
IUPAC-Name |
4-naphthalen-1-yl-1H-pyrrole-3-carbonitrile |
InChI |
InChI=1S/C15H10N2/c16-8-12-9-17-10-15(12)14-7-3-5-11-4-1-2-6-13(11)14/h1-7,9-10,17H |
InChI-Schlüssel |
BTLKIGJBZZCMHU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CNC=C3C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-hydroxybutanedioate;(3Z)-4-methyl-3-[(4-phenyldiazenylphenyl)hydrazinylidene]-5-pyridin-1-ium-1-ylpyridin-1-ium-2,6-dione](/img/structure/B13800110.png)

![5-Chloro-2-[[4-(2-methylpropoxy)benzoyl]carbamothioylamino]benzoic acid](/img/structure/B13800115.png)


![1-[(2E,4E,6E)-1-Oxo-2,4,6-octatrienyl]piperidine](/img/structure/B13800125.png)
![Acetamide,N-[1-(4-methylphenyl)-2-propynyl]-](/img/structure/B13800137.png)
![N-[(E)-(3,3-dimethylindol-2-yl)methylideneamino]naphthalen-2-amine](/img/structure/B13800140.png)

![5H-Indeno[5,6-D][1,2]oxazole](/img/structure/B13800158.png)
![2-Naphthalenesulfonyl chloride, 5-[bis(methylsulfonyl)amino]-1-[(methylsulfonyl)oxy]-](/img/structure/B13800162.png)



